

# Application Notes & Protocols: Generation of Reutericyclin-Deficient Lactobacillus reuteri Strains

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for creating **reutericyclin**-deficient mutant strains of Lactobacillus reuteri. The methodologies described herein are essential for researchers studying the function of **reutericyclin**, as well as for professionals in drug development aiming to engineer probiotic strains with specific metabolic profiles.

#### Introduction

Lactobacillus reuteri, a probiotic bacterium, produces **reutericyclin**, a broad-spectrum antimicrobial compound.[1][2][3][4] The production of **reutericyclin** is attributed to a specific gene cluster responsible for its biosynthesis.[1][2][3] Creating strains of L. reuteri that are deficient in **reutericyclin** production is crucial for a variety of research applications, including the study of the compound's role in microbial ecology and its potential impact on the host. Furthermore, for therapeutic applications, it may be desirable to use non-producing strains to avoid unintended antimicrobial effects.

This document outlines two primary techniques for generating **reutericyclin**-deficient mutants: homologous recombination and CRISPR-Cas9-assisted recombineering. Additionally, it provides protocols for the essential supporting procedures of electroporation for DNA delivery and screening for **reutericyclin** production.



# **Reutericyclin Biosynthesis Gene Cluster**

The genetic basis for **reutericyclin** production in L. reuteri is a genomic island containing 14 open reading frames (ORFs).[1][2][3] This cluster includes genes for a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1][2][3] Key genes within this cluster, such as rtcN (NRPS) and the rtcABC operon, have been identified as essential for **reutericyclin** biosynthesis.[1][2] Deletion of these genes has been shown to abrogate **reutericyclin** production.[1][2]

# Technique 1: Gene Deletion via Homologous Recombination

This method relies on the cell's natural DNA repair mechanisms to replace a target gene with a selectable marker or to create a markerless deletion.

### **Experimental Workflow: Homologous Recombination**



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Caption: Workflow for gene knockout in L. reuteri via homologous recombination.

### **Protocol: Homologous Recombination for rtcN Deletion**

1. Construction of the Gene Deletion Vector a. Design primers to amplify approximately 1kb regions upstream and downstream of the rtcN gene from L. reuteri genomic DNA. b. Amplify the upstream and downstream homology arms using high-fidelity PCR. c. Clone the amplified homology arms into a suicide vector (e.g., a pORI-based plasmid) flanking a selectable marker (e.g., chloramphenicol resistance). The vector should also contain a counter-selectable marker (e.g., upp) for resolving the single crossover.[5]



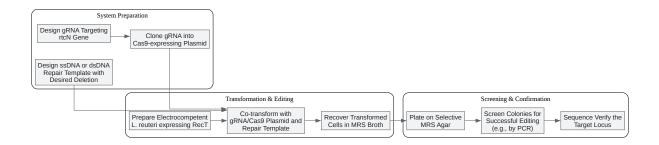
- 2. Transformation of L. reuteri a. Prepare electrocompetent L. reuteri cells (see protocol below).
- b. Transform the electrocompetent cells with the constructed gene deletion vector via electroporation. c. Plate the transformed cells on MRS agar containing the appropriate antibiotic for selecting single-crossover integrants.
- 3. Selection of Double-Crossover Mutants a. Inoculate single-crossover colonies into MRS broth without antibiotics to allow for the second crossover event (excision of the plasmid). b. Plate serial dilutions of the culture onto MRS agar containing a counter-selective agent (e.g., 5-fluorouracil for upp-based systems).[5] c. Screen colonies that grow on the counter-selective plates for the loss of the antibiotic resistance marker.
- 4. Verification of Gene Deletion a. Perform colony PCR on putative double-crossover mutants using primers that flank the rtcN gene. The PCR product from a successful deletion mutant will be smaller than the wild-type product. b. Confirm the deletion by Sanger sequencing of the PCR product.

# Technique 2: CRISPR-Cas9-Assisted Recombineering

This powerful technique utilizes the CRISPR-Cas9 system to introduce a double-strand break at the target locus, which is then repaired using a supplied homologous repair template, leading to precise gene editing. This method has been shown to achieve high editing efficiencies in L. reuteri, ranging from 90% to 100% for subtle genomic changes.[6][7][8]

## **Experimental Workflow: CRISPR-Cas9 Recombineering**





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Caption: Workflow for CRISPR-Cas9 mediated gene knockout in L. reuteri.

#### Protocol: CRISPR-Cas9-Mediated Deletion of rtcN

- 1. Design and Construction a. Design a single guide RNA (sgRNA) that targets a conserved region of the rtcN gene. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the specific Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9). b. Synthesize and clone the sgRNA into a plasmid that also expresses the Cas9 nuclease and is compatible with L. reuteri.[6][9] c. Design a single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) repair template. This template should contain the desired deletion of the rtcN gene flanked by homologous sequences to the regions upstream and downstream of the target site.[6][7]
- 2. Transformation and Genome Editing a. Prepare electrocompetent L. reuteri cells. For recombineering, it is beneficial to express a recombinase such as RecT.[5][7][8] b. Cotransform the electrocompetent cells with the Cas9/sgRNA plasmid and the repair template.[7] c. Allow the cells to recover in non-selective MRS broth for 2.5-3 hours at 37°C.[10][11]



- 3. Selection and Screening of Mutants a. Plate the recovered cells on MRS agar containing the appropriate antibiotic to select for cells that have taken up the plasmid. b. The CRISPR-Cas9 system will eliminate non-edited cells, thereby enriching for successful mutants.[6][7] c. Screen individual colonies by colony PCR using primers flanking the rtcN gene to identify clones with the desired deletion.
- 4. Verification a. Confirm the deletion and the absence of off-target mutations by Sanger sequencing of the targeted genomic region.

# Supporting Protocols Protocol: Preparation of Electrocompetent L. reuteri

This protocol is adapted from several sources for the preparation of electrocompetent L. reuteri cells.[10][11][12]

#### Materials:

- · L. reuteri culture
- MRS broth
- Wash buffer (e.g., 1mM MgCl2)
- Electroporation buffer (e.g., 30% PEG)
- Ice
- Centrifuge

#### Procedure:

- Inoculate L. reuteri into MRS broth and grow overnight at 37°C.
- The next day, subculture the overnight culture into fresh MRS broth (1:50 dilution) and grow until the OD600 reaches 0.5-0.85.[10]
- Chill the culture on ice for 15-30 minutes.



- Harvest the cells by centrifugation at a low speed (e.g., 1500 x g for 5 minutes) at 4°C.[12]
- Wash the cell pellet twice with ice-cold wash buffer.
- Perform a final wash with ice-cold electroporation buffer.
- Resuspend the final cell pellet in a small volume of electroporation buffer to concentrate the cells.
- Aliquot the competent cells and store at -80°C until use.

### Protocol: Electroporation of L. reuteri

This protocol provides general parameters for electroporation. Optimal conditions may vary between L. reuteri strains and should be empirically determined.[10][11][12]

#### Materials:

- Electrocompetent L. reuteri cells
- Plasmid DNA and/or repair template
- Electroporation cuvettes (1mm or 2mm gap)
- Electroporator
- MRS broth (room temperature)

#### Procedure:

- Thaw an aliquot of electrocompetent cells on ice.
- Add 1-5 μL of plasmid DNA (and repair template if applicable) to the cells and mix gently.[10]
   [11]
- Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
- Pulse the cells with the following example parameters: 1.25-2.5 kV, 400-800  $\Omega$ , 25  $\mu$ F.[10] [11][12]



- Immediately add 1 mL of room temperature MRS broth to the cuvette.
- Transfer the cell suspension to a microfuge tube and incubate at 37°C for 2.5-3 hours for recovery.[10][11]
- Plate the recovered cells on selective MRS agar plates.

Parameter	Value Range	Reference
Voltage	1.25 - 2.5 kV	[10][11][12]
Resistance	400 - 800 Ω	[10][11][12]
Capacitance	25 μF	[10][11][12]
Cuvette Gap	1 - 2 mm	[10][11]

Table 1: Electroporation Parameters for L. reuteri

## **Protocol: Screening for Reutericyclin Production**

A critical step in identifying successful mutants is to screen for the loss of **reutericyclin** production. This can be achieved through a bioassay.

#### Materials:

- Wild-type and mutant L. reuteri strains
- Reutericyclin-sensitive indicator strain (e.g., Lactobacillus sanfranciscensis DSM 20451)[1]
- **Reutericyclin**-resistant indicator strain (e.g., L. reuteri LTH5448)[1]
- MRS broth and agar
- Microtiter plates

#### Procedure:

Culture the wild-type and putative mutant L. reuteri strains in MRS broth overnight at 37°C.



- Prepare cell-free culture supernatants by centrifugation and filter sterilization.
- Perform a serial two-fold dilution of the supernatants in a 96-well microtiter plate using fresh MRS broth.
- Inoculate the wells with the **reutericyclin**-sensitive indicator strain to a final cell count of approximately 10^7 CFU/mL.[1] Include wells with the resistant strain as a negative control.
- Incubate the plates overnight at 37°C.
- Measure the optical density at 595 nm to assess the growth of the indicator strain.
- A lack of growth inhibition of the sensitive indicator strain by the supernatant from a mutant strain indicates the successful creation of a **reutericyclin**-deficient mutant.

Strain	Expected Outcome with Supernatant from Reutericyclin-Deficient Mutant	Expected Outcome with Supernatant from Wild- Type L. reuteri
L. sanfranciscensis DSM 20451 (sensitive)	Growth	No Growth (Inhibition)
L. reuteri LTH5448 (resistant)	Growth	Growth

Table 2: Expected Outcomes of Reutericyclin Production Bioassay

# **Troubleshooting**

- Low Transformation Efficiency: Optimize electroporation parameters, ensure high-quality DNA, and verify the preparation of highly competent cells.
- No Mutant Colonies: Confirm the functionality of the selection and counter-selection markers.
   For CRISPR-based methods, verify the activity of the Cas9/sgRNA complex and the design of the repair template.
- False Positives in Screening: Ensure the purity of the indicator strains and the sterility of the assay conditions.



By following these detailed protocols, researchers can reliably generate and verify **reutericyclin**-deficient mutant strains of L. reuteri, paving the way for further investigation into the biological roles of this antimicrobial compound and the development of tailored probiotic strains.

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